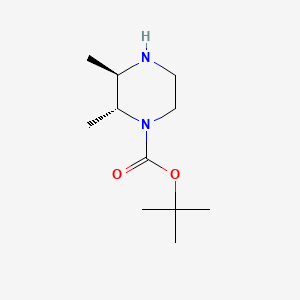

(2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester

Description

(2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS: 1240583-15-6) is a chiral piperazine derivative featuring a tert-butyl ester group. Its structure includes two methyl groups at the 2R and 3R positions of the piperazine ring, conferring stereochemical rigidity and influencing its physicochemical and pharmacological properties. This compound is commonly utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of protease inhibitors or receptor-targeting molecules . A deuterated analog, (2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic-d4 Acid 1,1-Dimethylethyl Ester (C₁₁H₁₈D₄N₂O₂), is also available for metabolic and pharmacokinetic studies .

Properties

IUPAC Name |

tert-butyl (2R,3R)-2,3-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTXPZPWCLGBFD-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCN1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amino Acid-Derived Synthesis

Source describes a six-step synthesis starting from chiral amino acids to produce 3-substituted piperazine-2-acetic acid esters. Adapting this approach, L-threonine or a similar β-hydroxy-α-amino acid could serve as the chiral precursor. The synthetic sequence involves:

-

Amino acid protection : The amino group is protected (e.g., as a Boc carbamate) to prevent unwanted side reactions.

-

Oxidation and cyclization : The β-hydroxy group is oxidized to a ketone, followed by reductive amination with ethylenediamine to form the piperazine ring.

-

Diastereomer separation : Chromatographic separation of cis and trans diastereomers (dr 0.56–2.2:1) ensures enantiopurity.

This method’s key advantage lies in its reliance on naturally occurring chiral pools, which simplifies stereochemical control. However, the need for multiple protection/deprotection steps and low diastereomeric ratios in certain cases may limit scalability.

Imine Hydrogenation Route

Patent outlines a scalable process for 2,2-dimethylpiperazine synthesis via imine intermediates. For the target 2,3-dimethyl derivative, modifications would involve:

-

Condensation : Reacting isobutyraldehyde with a chiral 1,2-diamine (e.g., derived from L-alanine) to form a substituted tetrahydropyrazine.

-

Catalytic hydrogenation : Using Pd/C under 3.5–4 bar H₂ at 40–65°C to reduce the imine to the piperazine.

-

Resolution : Diastereomeric salts with tartaric acid enable separation of the (2R,3R) isomer.

This route benefits from industrial feasibility, as demonstrated by the patent’s multikilogram-scale production (20% overall yield from isobutyraldehyde). However, achieving the correct 2,3-dimethyl stereochemistry requires precise control over the starting diamine’s configuration.

Stereochemical Control and Functionalization

Reductive Amination for Ring Closure

Source reports a five-step synthesis of 3-substituted piperazines via reductive amination of β-keto esters. Applied to the target compound:

-

β-Keto ester formation : Treating a methyl-substituted amino acid (e.g., L-isoleucine) with acetyl chloride yields the β-keto ester.

-

Cyclization : Reductive amination with ethylenediamine in the presence of NaBH₃CN forms the piperazine ring.

-

Boc protection : Reaction with Boc anhydride in THF/water selectively protects the secondary amine.

This method’s brevity (five steps) is advantageous, but racemization at the 3-position—observed in phenyl-substituted analogs—may necessitate optimized reaction conditions (e.g., lower temperatures) for methyl groups.

Resolving Enantiomers via Diastereomeric Salts

Patent details the use of DL-tartaric acid to resolve enantiomers of tert-butyl piperazine carboxylates. For the target compound:

-

Salt formation : Crude piperazine is mixed with DL-tartaric acid in ethanol, yielding a diastereomeric salt.

-

Crystallization : Slow cooling to 12°C preferentially crystallizes the (2R,3R)-isomer.

-

Neutralization : The free base is regenerated using aqueous NaOH.

This approach achieved 88% yield and 100% purity in the patent’s example, underscoring its utility for large-scale production.

Comparative Analysis of Synthetic Routes

Critical considerations :

-

Scalability : The imine hydrogenation route is more amenable to industrial production despite lower yields.

-

Stereochemical fidelity : Amino acid-based methods provide superior enantiocontrol but require costly chiral precursors.

-

Functional group tolerance : Boc protection is universally compatible, but alternative protecting groups (e.g., Fmoc) may complicate later deprotection.

Experimental Optimization and Challenges

Hydrogenation Conditions

The patent specifies 10% Pd/C with methanol as the solvent for imine reduction. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting a range of medical conditions. For instance, it is utilized in the preparation of N,N-substituted piperazines, which have shown efficacy in treating neurological disorders and other ailments .

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that (2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester can be modified to enhance its pharmacological profile, leading to improved efficacy and reduced side effects compared to existing treatments .

Synthesis of Piperazine Derivatives

Chemical Reactivity

The compound acts as a versatile building block for synthesizing various piperazine derivatives. The presence of the dimethyl and ester functional groups allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in organic synthesis where complex molecules are required .

Table: Common Piperazine Derivatives Synthesized from this compound

| Derivative Name | Target Activity | Synthesis Method |

|---|---|---|

| N,N-Dimethylpiperazine | Antidepressant | Alkylation with dimethyl sulfate |

| Piperazine-1-carboxylic acid | Anticonvulsant | Hydrolysis followed by decarboxylation |

| 4-(2-Hydroxyethyl)piperazine | Analgesic | Ethylation followed by hydrolysis |

Proteomics Research

Biochemical Applications

this compound is also used in proteomics for labeling proteins and peptides. Its ability to form stable conjugates with biomolecules facilitates the study of protein interactions and functions within biological systems .

Case Study: Protein Interaction Studies

In proteomics research, this compound has been employed to label specific amino acids within proteins. This labeling aids in tracking protein interactions and dynamics under various physiological conditions. A notable study highlighted its application in identifying protein complexes involved in cellular signaling pathways .

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The tert-butyl ester group is a recurring motif in piperazine and heterocyclic derivatives, often serving as a protecting group for amines. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Steric Effects : The 3R-propyl substituent in tert-butyl (3R)-3-propylpiperazine-1-carboxylate introduces greater steric hindrance than the dimethyl groups in the target compound, which may influence binding affinity in enzyme-substrate interactions .

- Hydrogen Bonding : The fluorinated pyrrolidine ester (CAS 1174020-50-8) contains a hydroxy group capable of hydrogen bonding, unlike the target compound, which lacks such polar moieties .

Biological Activity

(2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS No. 1240583-15-6) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural configuration, which may influence its pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperazine ring substituted with two methyl groups and an ester functional group. The stereochemistry at the 2 and 3 positions (both R) is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 214.28 g/mol |

| CAS Number | 1240583-15-6 |

| Stereochemistry | (2R,3R) |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression through modulation of neurotransmitter systems.

- Antinociceptive Activity : Some studies suggest that piperazine compounds can reduce pain perception, indicating possible analgesic properties.

- Antimicrobial Activity : Certain piperazine derivatives have shown effectiveness against various bacterial strains.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter receptors or enzymes involved in pain pathways and mood regulation.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of several piperazine derivatives. It was found that modifications at the piperazine ring significantly influenced the efficacy and selectivity towards serotonin receptors .

Study 2: Analgesic Properties

In another investigation focusing on antinociceptive effects, researchers tested various piperazine derivatives in animal models. The results indicated that specific substitutions on the piperazine ring enhanced pain relief compared to standard analgesics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate piperazine precursors with dimethyl acetic acid derivatives under controlled conditions. The use of advanced synthetic methods such as Negishi coupling has been reported to improve yields and purity .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (2R,3R)-2,3-Dimethyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester in laboratory settings?

- Methodological Guidance :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. Respiratory protection (e.g., P95/P1 filters) is required if dust or aerosols form .

- Ventilation : Ensure local exhaust ventilation to minimize airborne concentrations. Avoid open handling near ignition sources due to flammability risks .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of contaminated material as hazardous waste .

Q. How can the stereochemical purity of this compound be confirmed during synthesis?

- Methodological Guidance :

- Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. UV detection at 254 nm can resolve enantiomers .

- Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values for (2R,3R)-configuration.

- X-ray Crystallography : For definitive structural confirmation, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Guidance :

- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Stability data indicate no decomposition under these conditions for ≥12 months .

- Monitor for moisture ingress, as hydrolysis of the tert-butyl ester group may occur in humid environments .

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Guidance :

- HPLC-UV : Use a C18 column (e.g., Waters XBridge™) with a gradient of 0.1% TFA in acetonitrile/water. Retention time ~8.2 min at 220 nm .

- LC-MS : Electrospray ionization (ESI+) in positive ion mode; expected [M+H]⁺ m/z = 343.4 .

Advanced Research Questions

Q. How can conflicting toxicity data between in silico predictions and experimental assays be resolved?

- Methodological Guidance :

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity (IC₅₀). Compare results with computational models (e.g., ProTox-II). Discrepancies may arise from metabolite formation not accounted for in silico .

- Dermal Irritation Testing : Follow OECD TG 439 using reconstructed human epidermis (RhE) models to validate skin irritation potential (Category 2, H315) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Guidance :

- Chiral Catalysis : Employ Sharpless asymmetric dihydroxylation with (DHQ)₂PHAL ligand to achieve >90% ee. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:3) .

- Dynamic Kinetic Resolution : Use lipase-mediated transesterification (e.g., CAL-B) in tert-butyl methyl ether at 40°C to enhance ee .

Q. How should environmental precautions be designed despite limited ecotoxicology data?

- Methodological Guidance :

- Precautionary Measures : Treat all waste with activated charcoal filtration before disposal. Avoid aqueous discharge due to potential bioaccumulation risks (logP = 2.8) .

- Biodegradation Studies : Perform OECD 301F closed bottle tests to estimate biodegradability. If <60% in 28 days, classify as persistent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.